![molecular formula C14H18N2O3 B2901945 3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 945300-96-9](/img/structure/B2901945.png)
3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound with interesting structural and chemical properties. It is a member of the quinazoline family, which is known for its biological and pharmaceutical relevance.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can be achieved through a multi-step organic synthesis process. One common approach involves the condensation of an appropriate aniline derivative with an isatoic anhydride under controlled conditions to form a quinazoline intermediate. This intermediate can then be alkylated with 3-(Propan-2-yloxy)propyl halide in the presence of a strong base such as potassium carbonate.
Industrial Production Methods
Industrial production typically mirrors laboratory synthetic routes but scales up using larger reaction vessels and more robust control of reaction parameters. Ensuring the purity of starting materials and solvents is crucial, as is the management of reaction kinetics and thermodynamics.
化学反応の分析
Types of Reactions
Oxidation: It can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced under hydrogenation conditions to form the corresponding reduced quinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyl side chains.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon with hydrogen, lithium aluminum hydride.
Solvents: Toluene, ethanol, dimethyl sulfoxide.
Major Products Formed
The major products depend on the specific reagents and conditions used. Oxidation can yield quinazoline N-oxides, while reduction typically leads to fully saturated tetrahydroquinazolines.
科学的研究の応用
3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has a wide range of applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The compound interacts with various molecular targets and pathways:
Molecular Targets: Enzymes involved in DNA replication and repair.
Pathways Involved: The compound can interfere with cell signaling pathways, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
2-Propylquinazoline-4(3H)-one
3-(Propan-2-yloxy)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Highlighting Uniqueness
What sets 3-[3-(Propan-2-yloxy)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione apart is its unique propan-2-yloxypropyl substitution, which imparts distinctive physical and chemical properties compared to its analogs.
There you go, all ready to dive deep into the world of organic compounds! Would you need more specifics on any section?
特性
IUPAC Name |
3-(3-propan-2-yloxypropyl)-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(2)19-9-5-8-16-13(17)11-6-3-4-7-12(11)15-14(16)18/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTECKLOLFFXDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-chloro-3-[4-(2-chlorophenyl)piperazin-1-yl]-4H-thiochromen-4-one](/img/structure/B2901863.png)
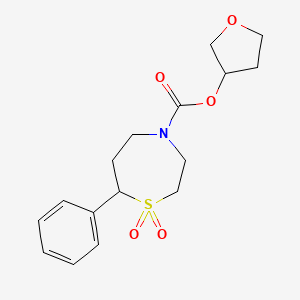
![2-(benzo[d]isoxazol-3-yl)-N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2901865.png)
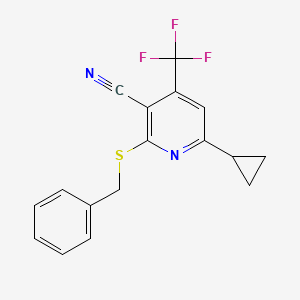
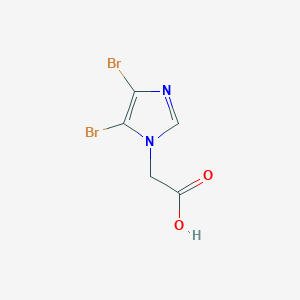
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B2901873.png)
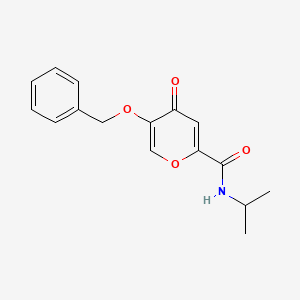
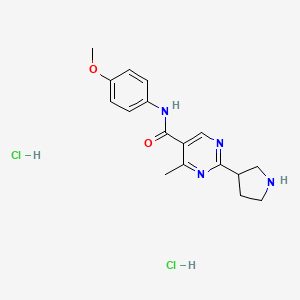
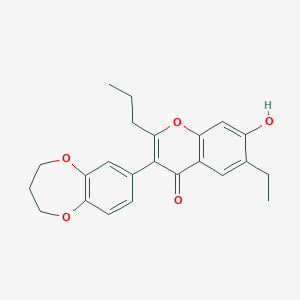
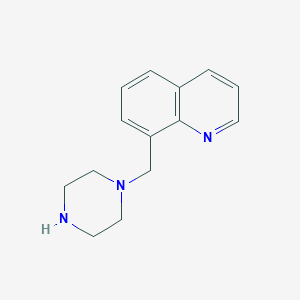
![2-methyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2901881.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2901882.png)
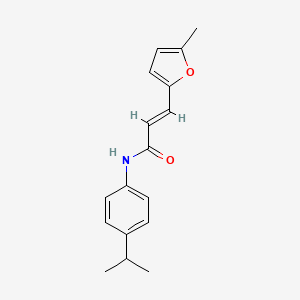
![N-{1-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2901885.png)
